3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are monocarboxylate transporters, specifically MCT1 and MCT4 . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for cellular metabolism .
Mode of Action
This compound acts as an inhibitor of the monocarboxylate transporters MCT1 and MCT4 . By inhibiting these transporters, the compound disrupts the normal metabolic processes of the cell, particularly those characterized by heightened activity or high prevalence of MCT1 and/or MCT4 .
Biochemical Pathways
The inhibition of MCT1 and MCT4 by this compound affects the glycolytic pathway . This pathway is responsible for the conversion of glucose into pyruvate, producing ATP in the process. The inhibition of MCT1 and MCT4 disrupts this pathway, leading to a decrease in ATP production and an increase in the accumulation of lactate within the cell .
Result of Action
The inhibition of MCT1 and MCT4 by this compound leads to a disruption in cellular metabolism . This disruption can lead to cell death, particularly in cells that rely heavily on the glycolytic pathway for energy production, such as cancer cells .
Properties
IUPAC Name |
3-cyclopropyl-6-thiophen-3-yl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10-5-9(7-3-4-16-6-7)12-11(15)13(10)8-1-2-8/h3-6,8H,1-2H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZWKVYQDCQNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.